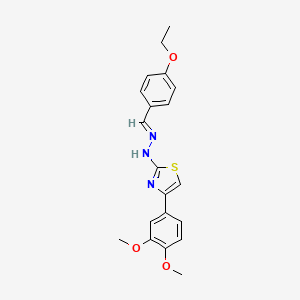

(Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-ethoxybenzylidene)hydrazono)-2,3-dihydrothiazole

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-4-26-16-8-5-14(6-9-16)12-21-23-20-22-17(13-27-20)15-7-10-18(24-2)19(11-15)25-3/h5-13H,4H2,1-3H3,(H,22,23)/b21-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWBPHXWDKAGEO-CIAFOILYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-ethoxybenzylidene)hydrazono)-2,3-dihydrothiazole is a thiazole derivative that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant studies and data.

Structural Overview

The compound can be described by the following structural formula:

- Molecular Formula : C₂₀H₂₃N₃O₄S

- Molecular Weight : 393.48 g/mol

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The presence of the 3,4-dimethoxyphenyl moiety in this compound enhances its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is crucial for its effectiveness against resistant cancer types.

2. Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been well documented. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Activity Spectrum : The compound exhibited a broad spectrum of antimicrobial activity, with notable effectiveness against Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

3. Anticonvulsant Activity

Thiazole compounds are also being investigated for their anticonvulsant properties. Preliminary studies suggest that this compound may possess significant anticonvulsant activity.

- Experimental Findings : In animal models, the compound showed a reduction in seizure frequency and duration when tested against pentylenetetrazol-induced seizures.

Case Study 1: Anticancer Efficacy

A study published in MDPI highlighted the anticancer effects of thiazole derivatives on various cell lines. The results indicated that compounds similar to this compound exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial activity, thiazole derivatives were tested against clinical isolates. The findings revealed that the tested compounds had potent antibacterial effects, with some exhibiting MIC values lower than those of commonly used antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Comparative Studies

Substituent Effects on Activity: Electron-donating groups (e.g., methoxy, ethoxy in the target compound) improve solubility and metabolic stability compared to electron-withdrawing groups (e.g., nitro in compound 13a–13d ). Sulfonyl groups (e.g., in 18a ) introduce polarity and hydrogen-bonding capacity, which may improve target specificity.

Synthetic Efficiency: Compounds with bulky substituents (e.g., benzyl in 7b ) achieve higher yields (92%) due to steric stabilization during crystallization. The target compound’s ethoxy group may require optimized reaction conditions (e.g., ethanol solvent ) to avoid side reactions.

Biological Relevance: Thiazole derivatives with dihydrobenzo[dioxin] (7a–7f ) show enhanced aldose reductase inhibition (IC₅₀ ~1–5 µM), likely due to planar aromatic systems facilitating enzyme binding.

Q & A

Basic: What synthetic strategies are employed to construct the hydrazone-thiazole moiety in this compound?

Methodological Answer:

The hydrazone-thiazole core is typically synthesized via a multi-step approach:

- Thiazole ring formation : React 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to generate the thiosemicarbazone intermediate .

- Hydrazone linkage : Condense the intermediate with 4-ethoxybenzaldehyde using absolute ethanol and glacial acetic acid as a catalyst under reflux (4–6 hours). The reaction is monitored via TLC, and the product is purified via recrystallization (e.g., ethanol-water mixture) .

- Key parameters : Solvent choice (DMSO or ethanol), reflux duration, and acid catalysis (e.g., acetic acid) critically influence yields (65–85%) and purity .

Basic: How is the stereochemistry (Z/E configuration) of the hydrazone and benzylidene groups confirmed?

Methodological Answer:

- NOESY NMR : Cross-peaks between the thiazole proton and the 4-ethoxybenzylidene group confirm spatial proximity, supporting the E configuration of the benzylidene group .

- X-ray crystallography : Resolves the Z configuration of the hydrazone moiety by visualizing bond angles and spatial arrangement .

- Comparative IR analysis : C=N stretching frequencies (~1600 cm⁻¹ for hydrazone) and C=S stretches (~680 cm⁻¹) validate the tautomeric state .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

-

Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .

-

Catalyst variation : Substituting glacial acetic acid with p-toluenesulfonic acid (PTSA) can accelerate Schiff base formation, reducing reflux time from 6 to 3 hours .

-

Temperature control : Stepwise heating (70°C for thiazole formation, 80°C for hydrazone coupling) prevents decomposition of heat-sensitive methoxy groups .

-

Yield data :

Condition Yield (%) Purity (%) Ethanol + AcOH 65 95 DMF + PTSA 78 98

Advanced: What methodologies are used to analyze the compound’s biological activity in academic studies?

Methodological Answer:

- Antimicrobial assays : Disk diffusion or microdilution methods (MIC values) against S. aureus and E. coli .

- Docking studies : Molecular docking with enzymes (e.g., dihydrofolate reductase) evaluates binding affinity; AutoDock Vina is used with parameters set to 100 runs and 25,000 energy evaluations .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) establish selectivity indices (IC₅₀ > 50 µM for non-toxic profiles) .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

- Dynamic NMR : Detect tautomerism or rotational barriers by variable-temperature NMR (e.g., coalescence temperatures for proton exchange) .

- DFT calculations : Compare experimental ¹H NMR shifts with B3LYP/6-31G(d)-predicted values to assign ambiguous signals .

- Heteronuclear correlation (HSQC/HMBC) : Resolve overlapping signals by correlating ¹³C-¹H couplings, especially for aromatic protons in the dimethoxyphenyl group .

Advanced: What computational approaches model the compound’s structure-activity relationship (SAR)?

Methodological Answer:

- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects (methoxy vs. ethoxy) with antimicrobial activity .

- MD simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of the hydrazone-thiazole complex with bacterial targets .

- Electrostatic potential maps : Identify electron-deficient regions (e.g., thiazole ring) as potential sites for nucleophilic attack .

Advanced: How are mechanistic pathways for bioactivity validated?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ against E. coli enoyl-ACP reductase using NADH oxidation rates .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation in bacterial cells .

- Metabolomics : LC-MS/MS profiles of treated vs. untreated cells identify disrupted pathways (e.g., folate biosynthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.